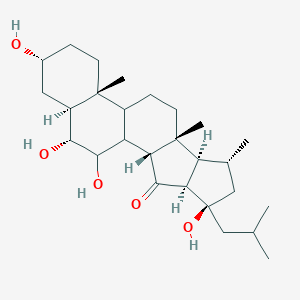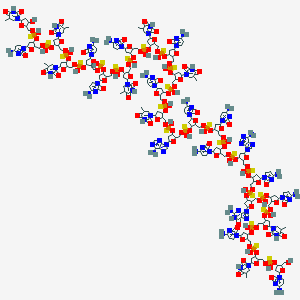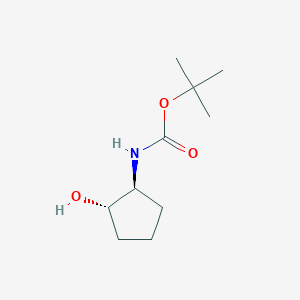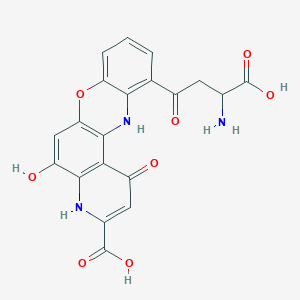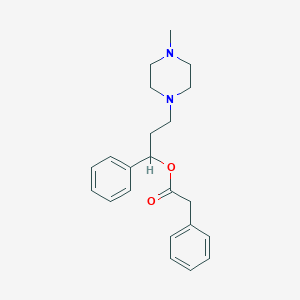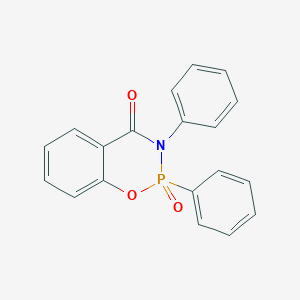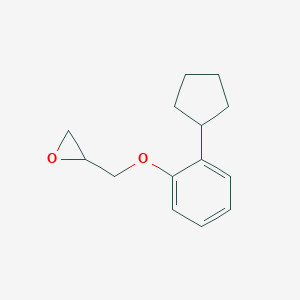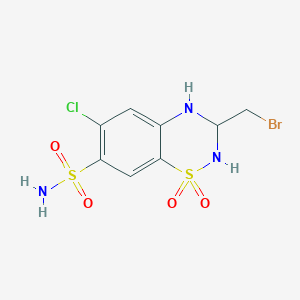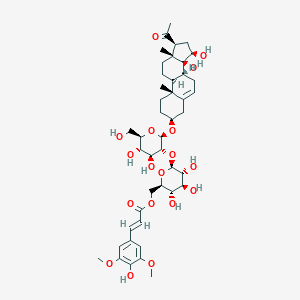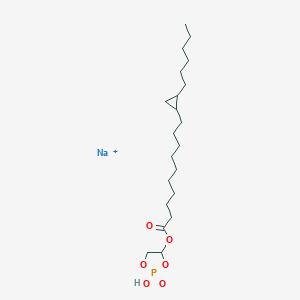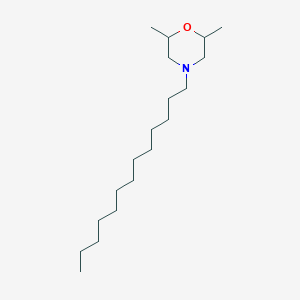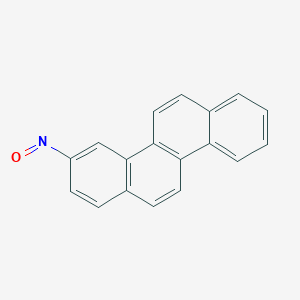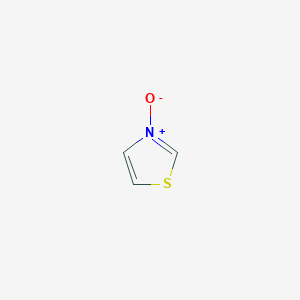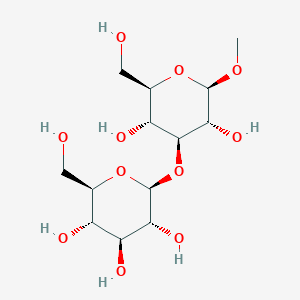
Methyl laminarabioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl laminarabioside is a compound that belongs to the group of laminarabiosides. It is a disaccharide that consists of two glucose units, where one of the glucose units is methylated at the C-6 position. Methyl laminarabioside is a natural product that can be found in various plant species, such as oats, barley, and rye. It has been extensively studied in recent years due to its potential applications in the field of scientific research.
Mechanism Of Action
The mechanism of action of methyl laminarabioside is not well understood. However, it is believed to act as a substrate for various enzymes that are involved in the metabolism of laminarabiosides. Methyl laminarabioside may also have an inhibitory effect on certain enzymes that are involved in the metabolism of carbohydrates.
Biochemical And Physiological Effects
Methyl laminarabioside has various biochemical and physiological effects. It has been shown to have an immunomodulatory effect by stimulating the production of cytokines and chemokines. It also has an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines. Methyl laminarabioside may also have a prebiotic effect by promoting the growth of beneficial gut bacteria.
Advantages And Limitations For Lab Experiments
One of the main advantages of using methyl laminarabioside in lab experiments is its availability. Methyl laminarabioside is a natural product that can be easily obtained from various plant sources. It is also relatively inexpensive compared to other carbohydrates. However, one of the limitations of using methyl laminarabioside is its solubility. Methyl laminarabioside is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are various future directions for the study of methyl laminarabioside. One of the most significant directions is the study of its potential applications in the field of immunology. Methyl laminarabioside has been shown to have an immunomodulatory effect, which makes it a potential candidate for the development of new immunotherapeutic agents. Another direction is the study of its potential applications in the field of prebiotics. Methyl laminarabioside has been shown to have a prebiotic effect, which makes it a potential candidate for the development of new prebiotic supplements.
Synthesis Methods
Methyl laminarabioside can be synthesized using various methods. One of the most common methods is the enzymatic synthesis using β-glucosidase. This method involves the hydrolysis of laminaribiose, which is a disaccharide that consists of two glucose units linked by a β-1,3 glycosidic bond. The hydrolysis reaction results in the formation of glucose and laminarabiose. The laminarabiose is then methylated at the C-6 position using methyl iodide, resulting in the formation of methyl laminarabioside.
Scientific Research Applications
Methyl laminarabioside has various potential applications in scientific research. One of the most significant applications is in the field of carbohydrate chemistry. Methyl laminarabioside can be used as a model compound for the study of the structure and properties of laminarabiosides. It can also be used as a substrate for the characterization of enzymes that are involved in the metabolism of laminarabiosides.
properties
CAS RN |
147217-24-1 |
|---|---|
Product Name |
Methyl laminarabioside |
Molecular Formula |
C13H24O11 |
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12-,13+/m1/s1 |
InChI Key |
WOKXHOIRHHAHDA-MTAKEAHTSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Other CAS RN |
147217-24-1 |
synonyms |
methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside methyl beta-D-laminarabioside methyl laminarabioside methyl laminarabioside monohydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
